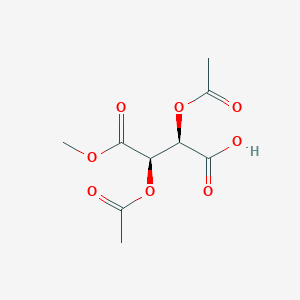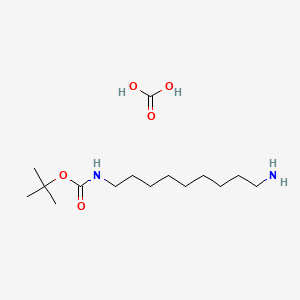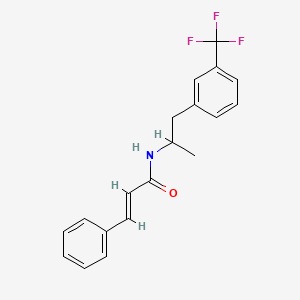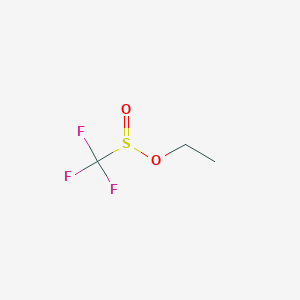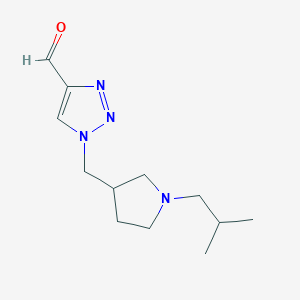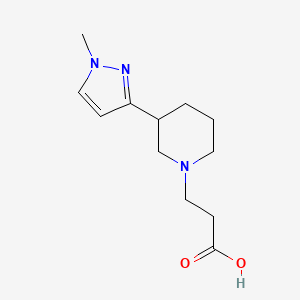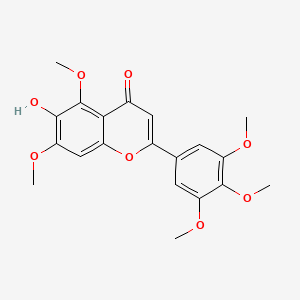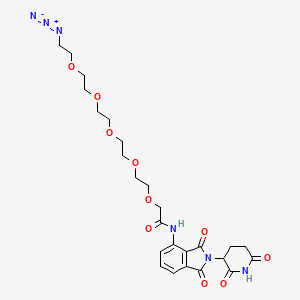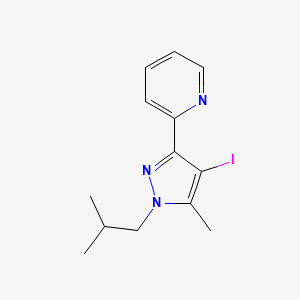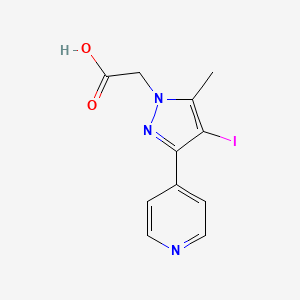
Physaminimin N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physaminimin N is a natural product that has garnered attention in the field of life sciencesThe compound is cataloged under the number TN5325 and has the CAS number 2131235-87-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amines, including compounds like Physaminimin N, can be achieved through several methods. One common approach is the reduction of nitriles, amides, and nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum . Another method involves the S_N2 displacement reaction, where an alkyl halide reacts with a nucleophile like azide ion (N3–), followed by reduction to yield the desired amine .
Industrial Production Methods
Industrial production of amines typically involves large-scale chemical reactions under controlled conditions The choice of method depends on the specific requirements of the compound being synthesized, including purity, yield, and cost-effectiveness
Chemical Reactions Analysis
Types of Reactions
Physaminimin N, like other amines, can undergo various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amine oxides.
Reduction: Reduction of nitro compounds to amines is a common reaction.
Substitution: Amines can participate in nucleophilic substitution reactions, such as S_N1 and S_N2 reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with platinum.
Substitution: Alkyl halides and nucleophiles like azide ion (N3–) are used in S_N2 reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amines can yield nitroso compounds, while reduction of nitro compounds results in primary amines.
Scientific Research Applications
Physaminimin N has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study various biological processes and has potential therapeutic applications. The compound’s unique structure makes it a valuable candidate for drug design and development .
Mechanism of Action
The mechanism of action of Physaminimin N involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through modulation of neurotransmitter systems, similar to other amines. This modulation can influence various physiological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Physaminimin N can be compared to other amines and nitrogen-containing compounds, such as:
Amines: Basicity and reactivity can vary based on the structure and substituents.
Amides: Less basic compared to amines due to resonance stabilization.
Anilines: Less basic than alkylamines due to the aromatic system
Similar Compounds
- Methylamine
- Aniline
- Benzylamine
Properties
Molecular Formula |
C28H36O8 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(1R,2R,5S,6R,9S,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,18,19-trihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-ene-8,14-dione |
InChI |
InChI=1S/C28H36O8/c1-14-12-21(35-22(31)15(14)2)25(4)18-8-11-27(33)17-13-20(30)28(34)9-5-6-19(29)24(28,3)16(17)7-10-26(18,27)23(32)36-25/h5-6,16-18,20-21,30,33-34H,7-13H2,1-4H3/t16-,17+,18+,20+,21+,24-,25+,26+,27+,28-/m0/s1 |
InChI Key |
PMJMDQQHBCVGBA-SVYXCKMUSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
![3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13426108.png)
